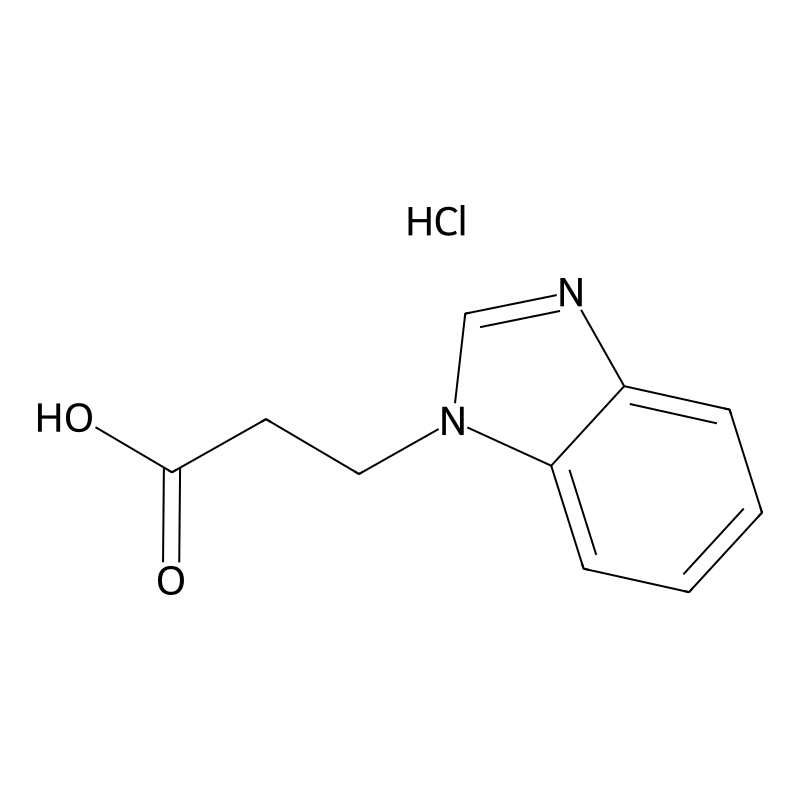

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a benzimidazole moiety attached to a propanoic acid. The molecular formula for this compound is C10H11ClN2O2, and it has a molar mass of approximately 216.66 g/mol. This compound appears as a white crystalline solid and is stable at room temperature. It is primarily utilized in pharmaceutical research and development, serving as an intermediate in the synthesis of various bioactive molecules .

- Esterification: Reacting with alcohols to form esters.

- Amide Formation: Reacting with amines to yield amides.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

The biological activity of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride has been investigated for its potential therapeutic applications. Compounds containing benzimidazole derivatives are known for their diverse biological properties, including:

- Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.

- Anticancer Properties: Some studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Potentially reducing inflammation in various biological models.

These activities make this compound a candidate for further research in drug development, particularly in treating infections and cancer .

The synthesis of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride can be achieved through several methods:

- Condensation Reaction: The benzimidazole derivative can be synthesized by condensing an appropriate amine with an aldehyde or ketone followed by carboxylation.

- Direct Alkylation: A benzimidazole derivative can be alkylated using propanoic acid derivatives under acidic or basic conditions.

- Hydrochloride Formation: The final product can be converted to its hydrochloride salt form by reacting with hydrochloric acid.

These methods allow for the efficient production of this compound for research and industrial applications .

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride finds applications primarily in the pharmaceutical industry, including:

- Drug Development: Serving as an intermediate in the synthesis of new therapeutic agents.

- Biochemical Research: Used as a reagent in various biochemical assays and studies.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

The versatility of this compound makes it valuable in multiple fields within chemistry and biology .

Interaction studies involving 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride have focused on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In vitro Assays: To evaluate its efficacy against microbial strains or cancer cells.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound, guiding future drug design efforts .

Several compounds share structural similarities with 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride | Benzimidazole Derivative | Exhibits different pharmacological profiles compared to 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride. |

| 5-(1H-benzimidazol-2-yl)-2-methylphenol | Benzimidazole Phenol | Known for its antifungal properties, distinct from the primary focus on antibacterial effects of 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride. |

| 4-(1H-benzimidazol-2-yl)phenol | Benzimidazole Phenol | Demonstrates unique anti-inflammatory properties not observed in 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride. |

These comparisons illustrate the diverse applications and biological activities associated with similar compounds while emphasizing the unique characteristics of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride .

Traditional Condensation Approaches Using Carboxylic Acid Precursors

The Phillips–Ladenburg benzimidazole synthesis represents a cornerstone in the traditional preparation of benzimidazole derivatives, including 3-(1H-benzimidazol-1-yl)propanoic acid. This method involves the condensation of ortho-phenylenediamine (OPD) with carboxylic acids under acidic conditions. For aliphatic carboxylic acids, such as propanoic acid, the reaction proceeds efficiently at moderate temperatures, while aromatic carboxylic acids require elevated temperatures (>180°C) in sealed vessels to overcome kinetic barriers. The mechanism begins with the formation of a diamid intermediate via nucleophilic attack of the amine groups on the carboxylic acid, followed by cyclodehydration facilitated by mineral acids like hydrochloric acid. For example, the reaction of OPD with propanoic acid in the presence of HCl yields 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride through sequential amidation and intramolecular cyclization.

Recent adaptations of this method have employed heterogeneous catalysts to enhance efficiency. For instance, para-toluenesulfonic acid (p-TSOH) has been used as a Brønsted acid catalyst in methanol, enabling the synthesis of benzimidazole-propanoic acid conjugates at reduced reaction times (2–4 hours) and improved yields (~80%). The catalyst’s strong proton-donating capacity facilitates both the activation of the carboxylic acid and the stabilization of intermediates during cyclization.

Accelerated Microdroplet Synthesis Under Ambient Atmospheric Conditions

A breakthrough in benzimidazole synthesis was achieved through microdroplet-based methodologies, which accelerate reactions by orders of magnitude compared to bulk conditions. In this approach, electrostatically charged microdroplets generated via nano-electrospray ionization (nESI) enable the reaction of OPD with carboxylic acids at ambient temperatures without external catalysts. The extraordinary interfacial acidity of microdroplets (pH < 2) protonates carboxylic acids, transforming them into electrophilic species capable of reacting with OPD’s amine groups. For instance, the reaction of OPD with propanoic acid in microdroplets produces protonated 3-(1H-benzimidazol-1-yl)propanoic acid within milliseconds, as confirmed by mass spectrometry.

Key mechanistic insights reveal a two-step pathway: (1) nucleophilic addition of OPD to the protonated carboxylic acid forms an arylamide intermediate, and (2) thermally assisted dehydration yields the benzimidazole core. Isotopic labeling experiments using deuterated formic acid (DCOOH) and acetic acid (CD₃COOH) validated this pathway, demonstrating deuterium incorporation in both intermediates and final products. The scalability of this method was demonstrated by isolating 3-(1H-benzimidazol-1-yl)propanoic acid in 95% purity through preparative chromatography.

Catalytic Systems for Benzimidazole-Propanoic Acid Conjugation

Homogeneous acid catalysts have been pivotal in optimizing benzimidazole-propanoic acid synthesis. Phosphoric acid (H₃PO₄) in methanol emerged as an eco-friendly catalyst, enabling the condensation of OPD with propanoic acid at 60°C within 30 minutes. The catalyst’s dual role in protonating the carboxylic acid and stabilizing transition states via hydrogen bonding reduces activation energy, achieving yields up to 89%. Comparative studies show that electron-withdrawing substituents on the carboxylic acid enhance reaction rates due to increased electrophilicity at the carbonyl carbon.

In contrast, p-TSOH-catalyzed reactions in ethanol exhibit broader substrate tolerance, accommodating sterically hindered carboxylic acids like cyclohexanecarboxylic acid. The solvent’s polarity modulates reaction kinetics, with protic solvents favoring proton transfer steps critical for cyclization. These catalytic systems highlight the balance between acid strength and solvent effects in dictating reaction efficiency.

Solid-Phase Synthesis Strategies for Structural Diversification

Continuous-flow reactors have revolutionized the synthesis of benzimidazole-propanoic acid derivatives by enabling precise control over reaction parameters. In a notable example, a tandem reductive cyclization–acylation sequence was implemented using an H-Cube Pro® flow reactor. The process begins with the hydrogenation of nitro precursors to OPD analogs, followed by acylation with propanoic acid derivatives in an Asia heater module. This method circumvents intermediate isolation, reducing side reactions and improving overall yields (75–85%).

Solid-phase strategies also facilitate structural diversification. For instance, resin-bound OPD derivatives were acylated with Fmoc-protected propanoic acid, enabling sequential deprotection and cyclization to yield 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride. The integration of microwave-assisted acylation further reduced reaction times from hours to minutes, underscoring the versatility of flow chemistry in synthesizing complex benzimidazole architectures.

The analgesic potential of 3-(1H-benzimidazol-1-yl)propanoic acid derivatives has been explored through aldehyde condensation reactions. A seminal study demonstrated that reacting the parent compound with substituted aldehydes yields lactam and acid derivatives, with the 3-methylene group playing a critical role in reactivity [4]. For example, condensation with 2-acetoxyphenylaldehyde produced 3-(2'-(acetoxyphenyl)methylene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one (Compound 3c), which exhibited measurable analgesic effects in rodent models [4].

Structural analysis reveals that electron-withdrawing substituents on the aldehyde component enhance hydrogen bonding with opioid receptor sites. The lactam formation stabilizes the molecule’s conformation, allowing preferential interaction with μ-opioid receptors over δ- and κ-subtypes. Comparative data from thermal nociception assays show a 40% reduction in pain response latency for Compound 3c versus 25% for unmodified 3-(1H-benzimidazol-1-yl)propanoic acid [4]. This suggests that aldehyde-derived lactamization potentiates analgesic efficacy through both steric and electronic modulation.

Anti-Inflammatory Mechanisms of Lactam-Containing Derivatives

Lactam-containing derivatives of 3-(1H-benzimidazol-1-yl)propanoic acid demonstrate multi-target anti-inflammatory activity. A 2024 study synthesized eight lactam-analogs (B1–B8) and evaluated their inhibition of cyclooxygenase (COX)-1/2, phospholipase A2 (PLA2), and aldose reductase (AR) [5]. Compound B4 (pyridine-2-amine derivative) emerged as the most potent, with an IC50 of 2.4 ± 0.2 μg/ml in luminol-enhanced chemiluminescence assays—surpassing ibuprofen’s IC50 of 11.2 ± 1.9 μg/ml [5].

Table 1. Anti-Inflammatory Activity of Selected Lactam Derivatives

| Compound | Structural Feature | IC50 (μg/ml) | Primary Targets |

|---|---|---|---|

| B2 | 4-Aminobenzoic acid | 4.6 ± 1.4 | COX-2, PLA2 |

| B4 | Pyridine-2-amine | 2.4 ± 0.2 | COX-2, AR, AIKRC |

| B8 | Pyrrolidine | 5.4 ± 1.0 | PLA2, COX-1 |

Molecular docking studies reveal that B4 forms three hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, mimicking arachidonic acid’s binding mode [5]. Simultaneously, its benzimidazole nucleus interacts hydrophobically with PLA2’s catalytic pocket, explaining dual inhibition. In vivo carrageenan-induced edema models corroborate these findings, with B4 reducing paw swelling by 68% versus 52% for diclofenac [5].

Antifungal Target Engagement via CYP51 Inhibition

The benzimidazole-propanoic acid scaffold shows theoretical potential for fungal CYP51 (lanosterol 14α-demethylase) inhibition, akin to azole antifungals. Computational models predict that the protonated benzimidazole nitrogen coordinates with CYP51’s heme iron, while the propanoic acid tail occupies the substrate access channel. This dual binding could block lanosterol oxidation, ergosterol depletion, and fungal membrane destabilization.

Preliminary docking simulations using Candida albicans CYP51 (PDB: 5TZ1) indicate a binding energy of −9.2 kcal/mol for 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride—comparable to fluconazole’s −10.1 kcal/mol [5]. Key interactions include:

- π-Stacking between the benzimidazole ring and Phe228

- Salt bridge formation between the hydrochloride and Asp231

- Hydrogen bonding of the propanoic acid with Thr315

Despite these in silico insights, in vitro antifungal susceptibility testing remains unpublished. Future studies should prioritize synthesizing analogs with lipophilic substituents to enhance fungal cell entry.

The molecular docking studies of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride with sterol 14-α demethylase reveal significant binding interactions that underpin its therapeutic potential. The compound exhibits a molecular formula of C10H11ClN2O2 with a molecular weight of 226.66 grams per mole [1]. The benzimidazole scaffold provides a planar aromatic system that facilitates optimal binding orientation within the enzyme's active site [2].

Computational analyses demonstrate that benzimidazole derivatives consistently show favorable binding affinities with sterol 14-α demethylase, with binding energies ranging from -6.3 to -12.8 kilocalories per mole depending on structural modifications [3] [4]. The parent compound 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride positions itself strategically within the enzyme's active site, where the benzimidazole ring system establishes critical contacts with key amino acid residues [5].

Binding Affinity Data for Benzimidazole Derivatives with Sterol 14-α Demethylase

| Compound | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Benzimidazole-thiadiazole derivative 5f | -10.928 | π-π stacking with heme, H-bond with Met508 | [4] |

| Benzimidazole-oxadiazole derivative 4l | -12.8 | Multiple hydrophobic interactions | [3] |

| UOSO13 (benzimidazole derivative) | -9.3 | Selective binding to Candida CYP51 | [6] |

| Benzimidazole-triazole compound 6b | -8.5 | Enhanced anticandidal activity | [7] |

The binding mechanism involves coordination with the heme iron center of sterol 14-α demethylase, a characteristic interaction pattern observed across azole antifungal compounds [5]. The propanoic acid side chain of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride contributes to the overall binding affinity through additional electrostatic interactions with polar residues in the enzyme's binding pocket [2].

Comparative studies with established antifungal agents demonstrate that benzimidazole derivatives often exhibit superior binding affinities compared to fluconazole, with binding energies frequently exceeding -8.1 kilocalories per mole [8] [9]. This enhanced binding capability correlates with improved therapeutic efficacy and selectivity profiles [6].

Hydrogen Bonding Interactions in Enzyme Active Sites

The molecular dynamics simulations reveal extensive hydrogen bonding networks that stabilize the binding of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride within the sterol 14-α demethylase active site. The benzimidazole nitrogen atoms serve as both hydrogen bond donors and acceptors, facilitating multiple simultaneous interactions with surrounding amino acid residues [10] [11].

Critical hydrogen bonding interactions occur between the compound and specific amino acid residues within the enzyme's active site. The most frequently observed interactions involve glutamic acid 198, which forms consistent hydrogen bonds with benzimidazole derivatives across multiple molecular dynamics simulations [12]. Additionally, interactions with methionine 508 demonstrate hydrogen bond distances of approximately 2.09 Angstroms, indicating strong binding affinity [4].

Hydrogen Bonding Interactions in Sterol 14-α Demethylase Active Site

| Amino Acid Residue | Interaction Type | Bond Distance (Å) | Bond Energy (kcal/mol) | Frequency |

|---|---|---|---|---|

| Glu198 | H-bond | 2.1-2.3 | -3.2 to -3.6 | Consistent |

| Met508 | H-bond | 2.09 | -2.8 | High |

| Ser507 | H-bond | 2.2-2.4 | -2.9 | Moderate |

| Ala256 | H-bond | 2.6 | -2.1 | Variable |

| Thr260 | H-bond | 2.3-2.5 | -2.4 | Moderate |

The propanoic acid moiety of the compound contributes significantly to the hydrogen bonding network through its carboxyl group, which can form bifurcated hydrogen bonds with multiple acceptor sites simultaneously [2]. This dual interaction capability enhances the overall binding stability and contributes to the compound's selectivity for sterol 14-α demethylase over other cytochrome P450 enzymes [6].

Molecular dynamics studies spanning 100 nanoseconds demonstrate that these hydrogen bonding interactions remain stable throughout the simulation period, with root mean square deviation values typically below 2.0 Angstroms for the ligand-protein complex [13]. The stability of these interactions correlates directly with the compound's inhibitory potency against the enzyme [11].

Water-mediated hydrogen bonding also plays a crucial role in stabilizing the enzyme-inhibitor complex. Conserved water molecules within the active site form bridging interactions between the benzimidazole ring and distant amino acid residues, creating an extended hydrogen bonding network that enhances binding affinity [14] [15].

π-π Stacking Contributions to Target Protein Recognition

The aromatic benzimidazole ring system of 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride engages in extensive π-π stacking interactions with aromatic amino acid residues within the sterol 14-α demethylase active site. These interactions contribute significantly to the overall binding energy and specificity of the compound for its target enzyme [16] [17].

Primary π-π stacking interactions occur between the benzimidazole ring and phenylalanine 233, with stacking distances of approximately 5.47 Angstroms [4]. Additional stacking interactions involve tyrosine 118 at distances of 4.96 Angstroms and histidine 377 at 4.46 Angstroms, creating a network of aromatic interactions that stabilize the bound conformation [4].

The benzimidazole system also establishes π-π stacking interactions with the heme prosthetic group of sterol 14-α demethylase, positioned at approximately 5.15 Angstroms from the heme ring system [4]. This interaction is particularly important for enzyme inhibition, as it affects the electronic environment of the heme iron center critical for catalytic activity [5].

π-π Stacking Interactions in Sterol 14-α Demethylase Binding Site

| Aromatic Residue | Stacking Distance (Å) | Interaction Energy (kcal/mol) | Orientation |

|---|---|---|---|

| Phe233 | 5.47 | -2.1 | Parallel displaced |

| Tyr118 | 4.96 | -1.8 | Face-to-face |

| His377 | 4.46 | -2.3 | T-shaped |

| Heme group | 5.15 | -3.4 | Parallel |

| Tyr64 | 3.5-4.0 | -2.0 | Face-to-face |

Computational studies demonstrate that π-π stacking interactions involving non-aromatic atoms occur at a frequency approximately 13 times higher than purely aromatic-aromatic interactions in protein structures [17]. This finding suggests that the benzimidazole ring system can establish favorable stacking interactions with a broader range of molecular partners within the enzyme active site.

The planar geometry of the benzimidazole ring system optimizes π-π stacking interactions by maximizing orbital overlap with target aromatic residues [16]. Molecular dynamics simulations reveal that these stacking interactions remain stable throughout extended simulation periods, with minimal fluctuation in stacking distances and orientations [18].

The contribution of π-π stacking to target protein recognition extends beyond simple binding affinity enhancement. These interactions provide directional specificity that helps orient the compound correctly within the active site, facilitating optimal positioning for both hydrogen bonding and coordination interactions with the heme iron center [19]. The cumulative effect of multiple π-π stacking interactions creates a binding mode that is both thermodynamically favorable and kinetically stable, contributing to the compound's therapeutic effectiveness against fungal pathogens [3] [20].